A Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
A Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Abstract: This document provides a comprehensive technical overview of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a halogenated diaryl ethanone derivative. Belonging to the deoxybenzoin class of compounds, this molecule serves as a valuable intermediate in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. This guide details its structural identification, core physicochemical properties, characteristic spectroscopic signatures, and a plausible synthetic pathway. The information is curated for researchers, scientists, and professionals in drug development, offering both foundational data and practical insights into the handling and characterization of this compound.
Compound Identification and Molecular Structure
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone is a specific isomer of a chlorofluorodeoxybenzoin. Accurate identification is paramount, as its properties are distinct from other isomers, such as 1-(4-chlorophenyl)-2-(4-fluorophenyl)ethanone. The nomenclature specifies a two-carbon chain (ethanone) where the carbonyl group (at position 1) is attached to a 4-fluorophenyl ring, and the α-carbon (position 2) is attached to a 4-chlorophenyl ring.
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IUPAC Name: 2-(4-chlorophenyl)-1-(4-fluorophenyl)ethanone
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Synonyms: 4-Chlorobenzyl 4-fluorophenyl ketone
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CAS Number: While CAS numbers exist for various isomers[1][2], a specific, verified CAS number for this exact compound is not consistently reported in publicly available databases. Researchers should verify the identity of any commercial sample via analytical methods.
Figure 1: 2D Structure of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone.
Physicochemical Properties
The physical properties of this compound are dictated by its diaryl ketone structure, featuring two aromatic rings that contribute to its solidity and low volatility, and polar halogen and carbonyl groups that influence its solubility and crystalline nature. While specific experimental data for this isomer is scarce, the following table summarizes its calculated and expected properties based on its structure and data from related compounds.
| Property | Value | Source / Rationale |
| Molecular Weight | 248.68 g/mol | Calculated from formula C₁₄H₁₀ClFO.[2] |
| Appearance | White to off-white crystalline solid | Inferred from similar diaryl ketones like 4,4'-Difluorobenzophenone.[3] |
| Melting Point | Not experimentally determined. Expected to be >80 °C. | Based on related structures like 1-(4-Chlorophenyl)ethanone (74-76 °C)[4] and 4-Chlorobenzophenone (78 °C).[5] The additional fluorine atom may increase the melting point due to enhanced crystal lattice energy. |
| Boiling Point | >300 °C (Predicted) | High boiling point is expected due to high molecular weight and aromaticity. |
| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. | The large nonpolar surface area of the phenyl rings dominates its solubility profile.[5] |
| XLogP3-AA | 4.0 (Predicted) | This value, calculated for the related isomer 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone, indicates high lipophilicity.[2] |
Spectroscopic and Analytical Characterization
For unambiguous identification and quality control, a combination of spectroscopic methods is essential. The following sections describe the expected spectral features for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise isomeric structure.
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¹H NMR: The proton spectrum is expected to be relatively simple and highly informative.
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Methylene Protons (-CH₂-): A sharp singlet integrating to 2H would be observed, likely in the range of δ 4.2-4.5 ppm . The adjacent electron-withdrawing carbonyl group and the chlorophenyl ring cause a significant downfield shift.
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Aromatic Protons: Two distinct AA'BB' systems are expected for the two para-substituted rings.
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4-Fluorophenyl Ring: Two doublets, each integrating to 2H, between δ 7.9-8.2 ppm (protons ortho to the carbonyl) and δ 7.1-7.3 ppm (protons meta to the carbonyl). The ortho protons are strongly deshielded by the ketone.
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4-Chlorophenyl Ring: Two doublets, each integrating to 2H, between δ 7.2-7.4 ppm . The signals may overlap with the upfield doublet from the fluorophenyl ring.
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¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton.
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Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to appear significantly downfield, in the range of δ 195-200 ppm .
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Methylene Carbon (-CH₂-): The signal for the methylene carbon should appear around δ 45-50 ppm .[6]
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Aromatic Carbons: A total of eight signals are expected in the aromatic region (δ 115-140 ppm ). The carbon attached to fluorine will exhibit a large C-F coupling constant.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
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C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ . This is characteristic of an aryl ketone where the carbonyl is conjugated with the aromatic ring.
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C-Cl Stretch: A moderate to strong band is expected around 1090-1100 cm⁻¹ and/or 700-800 cm⁻¹ .
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C-F Stretch: A strong band should appear in the 1200-1250 cm⁻¹ region.
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Aromatic C-H Stretch: Signals will be observed just above 3000 cm⁻¹ .
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Aromatic C=C Stretch: Multiple bands of variable intensity will be present between 1450-1600 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 248 . Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 250 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.
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Key Fragments: Common fragmentation pathways would involve cleavage alpha to the carbonyl group, leading to fragment ions such as:
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[C₇H₄FO]⁺ (m/z 123): Loss of the chlorobenzyl radical.
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[C₇H₆Cl]⁺ (m/z 125/127): The chlorobenzyl cation.
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Synthesis and Experimental Protocols
Diaryl ethanones are typically synthesized via Friedel-Crafts acylation or related cross-coupling reactions.[7][8] A robust and direct method for preparing 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone is the Friedel-Crafts acylation of fluorobenzene with 4-chlorophenylacetyl chloride.
Figure 2: Generalized workflow for the synthesis via Friedel-Crafts Acylation.
Step-by-Step Conceptual Protocol
Causality: This protocol leverages the electrophilic nature of the acylium ion, generated from 4-chlorophenylacetyl chloride and a Lewis acid catalyst (AlCl₃), which then attacks the electron-rich fluorobenzene ring to form the C-C bond. Fluorobenzene directs acylation primarily to the para position due to steric hindrance and electronic effects, yielding the desired product.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
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Catalyst Suspension: Cool the solvent to 0 °C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents). Stir to create a suspension. Rationale: This exothermic step is controlled at low temperature to prevent side reactions.
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Acyl Chloride Addition: In a separate flask, dissolve 4-chlorophenylacetyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirring AlCl₃ suspension, maintaining the temperature at 0 °C. Rationale: This forms the reactive electrophilic acylium ion complex.
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Nucleophile Addition: Add fluorobenzene (~1.5-2.0 equivalents) dropwise to the reaction mixture. Rationale: Using an excess of the nucleophile drives the reaction to completion.
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Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Rationale: This step quenches the reaction, hydrolyzes the aluminum complexes, and protonates the intermediate, facilitating the separation of the organic product.
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Aqueous Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution, followed by brine. Rationale: These washes remove residual acid, base, and inorganic salts.
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Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone.
Applications and Safety
Applications
As a functionalized deoxybenzoin, this compound is primarily of interest as a building block in organic synthesis. Halogenated aromatic ketones are key intermediates for:
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Pharmaceutical Development: They serve as precursors for synthesizing more complex molecules with potential biological activity. The specific arrangement of the chloro- and fluoro- substituents can be crucial for receptor binding and metabolic stability.[9]
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Materials Science: These structures can be incorporated into polymers like polyetheretherketone (PEEK) to modify properties such as thermal stability and flame retardancy.[10]
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Agrochemicals: Fluorinated and chlorinated aromatic compounds are prevalent in modern pesticides and herbicides.[9]
Safety and Handling
No specific toxicological data is available for this compound. Standard laboratory safety precautions should be followed:
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]
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NIST WebBook. Ethanone, 1-(4-fluorophenyl)-. [Link]
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National Institutes of Health. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. [Link]
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